1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
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Overview
Description
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as PIPER, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This may explain its potential therapeutic effects in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to affect various neurotransmitter systems in the brain, including serotonin and dopamine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to modulate the activity of certain enzymes and proteins in the brain, which may also contribute to its effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments is its potent and specific pharmacological effects. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in research studies. However, one limitation of using 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is its high cost and limited availability, which may make it difficult to obtain for some research studies.
Future Directions
There are several future directions for research on 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One area of interest is investigating its potential therapeutic effects in the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient and cost-effective synthesis methods for 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate may make it more widely available for research studies.
Synthesis Methods
The synthesis of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction of 1-benzyl-4-piperidone with 3-methoxybenzylamine in the presence of trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain the final product, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate trifluoroacetate.
Scientific Research Applications
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent antipsychotic and antidepressant effects in animal models. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.
properties
IUPAC Name |
isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-7-4-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-20-8-3-2-6-18(20)9-10-23-21/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEAERSJZKOJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
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